molecular formula C8H8BrNO2S B8513169 Methyl 2-(5-bromopyridin-2-ylthio)acetate

Methyl 2-(5-bromopyridin-2-ylthio)acetate

Cat. No. B8513169
M. Wt: 262.13 g/mol
InChI Key: RYMFYKBQLBHHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-bromopyridin-2-ylthio)acetate is a useful research compound. Its molecular formula is C8H8BrNO2S and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H8BrNO2S/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3

InChI Key

RYMFYKBQLBHHQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (740.0 mg, 6.60 mmol) was added portionwise at room temperature to a solution of 5-bromo-2-fluoropyridine A-5 (0.31 mL, 3.00 mmol) and methyl 2-mercaptoacetate (0.55 mL, 6.00 mmol) in anhydrous 1-methylpyrrolidin-2-one (12.0 mL) under an argon atmosphere, in a 20 mL microwave reactor vial. The reaction mixture was sealed and heated at 90° C. for 3 mins under microwave irradiation, then successively cooled to room temperature, diluted with diethyl ether (150 mL), quenched with water (80 mL) and decanted. The aqueous layer was extracted with diethyl ether (2×150 mL); the combined extracts were sequentially washed with water (2×150 mL), brine (100 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to give methyl 2-(5-bromopyridin-2-ylthio)acetate A-13 (300.0 mg, Yield=39%). MS (ESI), [M+1]+ 262, 264.
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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